

An In-depth Technical Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(tert-Butylcarbamoyl)phenyl)boronic acid

Cat. No.: B067019

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For Researchers, Scientists, and Drug Development Professionals

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive boronic acid moiety with a bulky tert-butylcarbamoyl group, offer chemists precise control over molecular architecture. This guide provides a comprehensive overview of its physical characteristics, reactivity, synthesis, and applications, grounded in established scientific principles.

Core Molecular Attributes

At its heart, **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** is a derivative of phenylboronic acid, distinguished by an N-tert-butylamide functional group at the meta position of the phenyl ring. This substitution pattern significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and potential applications.

Property	Value	Source
CAS Number	183158-30-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[1] [2] [3] [4] [5]
Molecular Weight	221.06 g/mol	[1] [2] [3] [4] [5]
Canonical SMILES	CC(C) (C)NC(=O)C1=CC=CC(=C1)B(O)O	[1] [3]

Physicochemical Characteristics

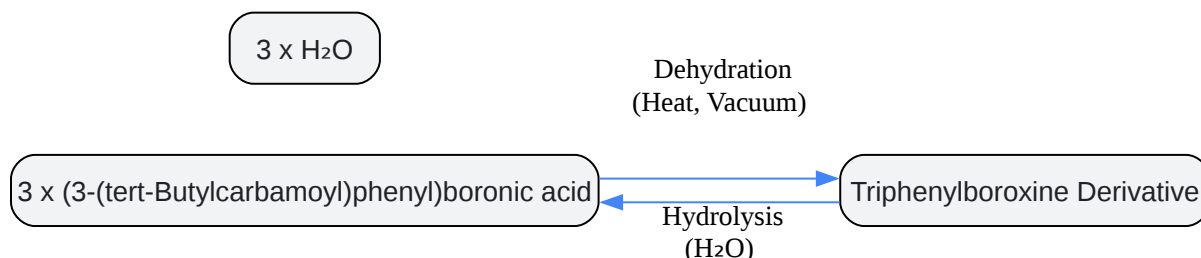
Understanding the physical properties of **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** is paramount for its effective handling, storage, and application in synthetic protocols.

Physical State and Appearance: This compound is typically supplied as a solid, ranging in appearance from white to off-white powder or crystals.

Melting Point: While a specific, experimentally determined melting point for **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** is not consistently reported across publicly available literature, related N-substituted phenylboronic acids exhibit melting points that can vary widely based on their substitution patterns. For instance, (3-(Methylcarbamoyl)phenyl)boronic acid is a white to off-white powder or crystal[\[6\]](#), and 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid has a melting point of 224-228 °C (dec.)[\[7\]](#). It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.

Solubility: Consistent with the general behavior of phenylboronic acids, **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF)[\[8\]](#)[\[9\]](#). Its solubility is anticipated to be moderate in less polar solvents like chloroform and low in nonpolar hydrocarbon solvents such as hexanes and methylcyclohexane[\[8\]](#)[\[9\]](#). The low solubility in hydrocarbons can be leveraged during purification to remove nonpolar impurities[\[8\]](#). The solubility in aqueous solutions is generally low for phenylboronic acids and is influenced by pH[\[10\]](#)[\[11\]](#).

Stability and Storage: **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity[1]. The primary stability concern for boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines[8][12][13][14]. This process is reversible and can be driven by heat or the presence of a drying agent[8][14].



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Diagram 1: Reversible formation of a boroxine from **(3-(tert-Butylcarbamoyl)phenyl)boronic acid**.

The formation of boroxines can impact the reactivity and stoichiometry in subsequent reactions, making it essential to use the compound under anhydrous conditions when precise control is required.

Spectroscopic Characterization

While specific experimental spectra for **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features based on analogous compounds.

¹H and ¹³C NMR Spectroscopy: The NMR spectra of phenylboronic acids can be complicated by the equilibrium between the monomeric acid and the trimeric boroxine form, which may lead to broadened peaks[15].

- ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns indicative of the 1,3-disubstitution on the phenyl ring. A singlet for the nine equivalent protons of the tert-butyl group will be prominent

in the aliphatic region. The N-H proton of the amide and the two O-H protons of the boronic acid will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

- ^{13}C NMR: The spectrum will display signals for the aromatic carbons, the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group. The carbon atom attached to the boron (C-B) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected vibrational modes include:

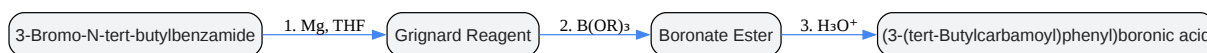
- O-H Stretching: A broad and strong absorption band in the region of $3400\text{--}3200\text{ cm}^{-1}$ corresponding to the $\text{B}(\text{OH})_2$ group.
- N-H Stretching: A moderate absorption band around 3300 cm^{-1} .
- C-H Stretching: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches just below 3000 cm^{-1} .
- C=O Stretching (Amide I): A strong absorption band typically in the range of $1680\text{--}1630\text{ cm}^{-1}$.
- B-O Stretching: A strong, characteristic band for the B-O bond is expected around $1350\text{--}1310\text{ cm}^{-1}$ [16][17].

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to its molecular weight (221.06 g/mol). Fragmentation patterns would likely involve the loss of water, the tert-butyl group, and other characteristic fragments.

Synthesis and Purification

General Synthetic Approach: Phenylboronic acids are commonly synthesized via the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis[8]. For **(3-(tert-Butylcarbamoyl)phenyl)boronic**

acid, a plausible synthetic route would involve the formation of a Grignard reagent from 3-bromo-N-tert-butylbenzamide, which is then reacted with trimethyl or triisopropyl borate.



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Diagram 2: General synthetic workflow for **(3-(tert-Butylcarbamoyl)phenyl)boronic acid**.

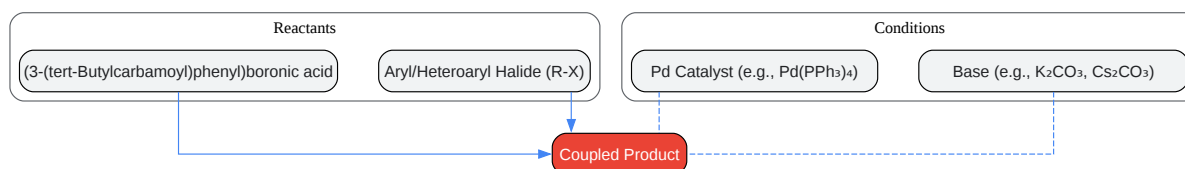
Detailed Synthetic Protocol (Illustrative): The following is an illustrative protocol based on general procedures for the synthesis of substituted phenylboronic acids[18]:

- **Grignard Reagent Formation:** To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 3-bromo-N-tert-butylbenzamide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux the mixture until the magnesium is consumed.
- **Borylation:** Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
- **Hydrolysis:** Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous sulfuric acid or hydrochloric acid. Stir the biphasic mixture vigorously for several hours to ensure complete hydrolysis of the boronate ester.
- **Workup and Purification:** Separate the organic layer and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The primary utility of **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** in drug discovery lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[19][20]. This reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents[5][21][22].

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura reaction, the organoboron species (in this case, **(3-(tert-Butylcarbamoyl)phenyl)boronic acid**) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base[19].



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Diagram 3: Schematic of a Suzuki-Miyaura coupling reaction.

Illustrative Protocol for Suzuki-Miyaura Coupling: The following is a general procedure that can be adapted for specific substrates[17]:

- **Reaction Setup:** In a reaction vessel, combine **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (e.g., potassium carbonate, 2.0 equivalents).
- **Catalyst Addition:** Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of dioxane and water).
- **Inert Atmosphere:** Purge the vessel with an inert gas (argon or nitrogen) for several minutes.

- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.

The tert-butylcarbamoyl group can serve as a strategic blocking group, a modulator of solubility and pharmacokinetic properties, or a point for further functionalization in a drug candidate.

Safety and Handling

As with all laboratory chemicals, **(3-(tert-Butylcarbamoyl)phenyl)boronic acid** should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from related compounds.

Hazard Identification:

- Arylboronic acids are often classified as irritants. Similar compounds have hazard statements indicating they can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[9].
- Some boronic acids may be harmful if swallowed[23].

Handling Precautions:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes[24].
- Wash hands thoroughly after handling[24].

First Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move to fresh air.
- If swallowed: Rinse mouth with water and seek medical advice.

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